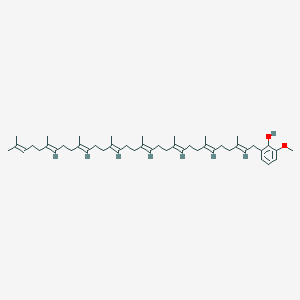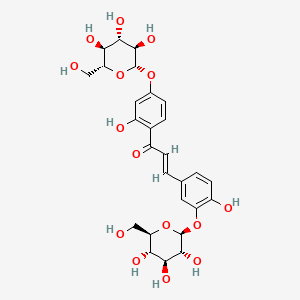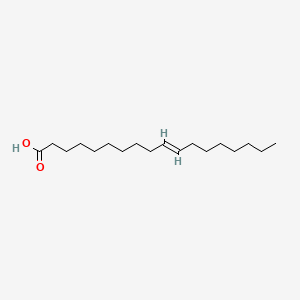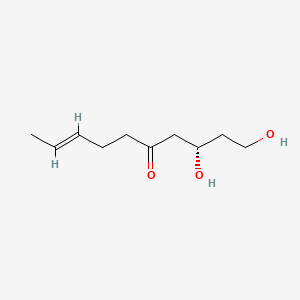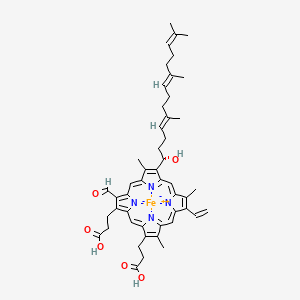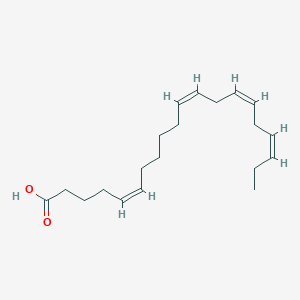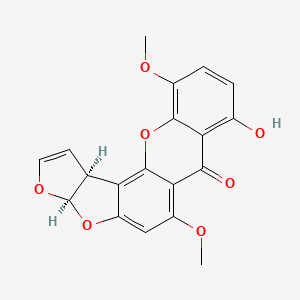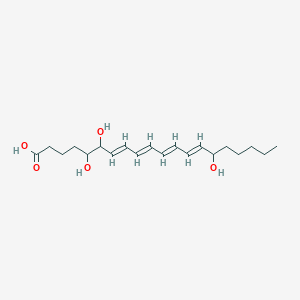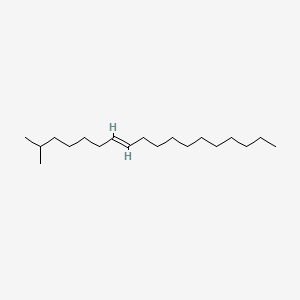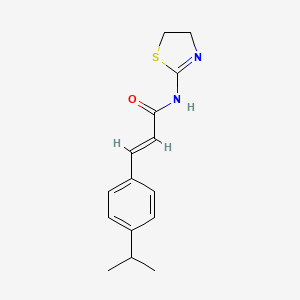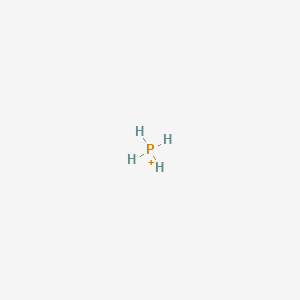
Mercurous ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimercury(2+) is a mercury cation.
Wissenschaftliche Forschungsanwendungen
1. Detection and Monitoring of Mercurous Ions
- Electrochemical Surface Plasmon Resonance for Detection: Cheng-Chuan Chen, W. Tsai, and P. Wei (2017) developed a label-free technique using capped gold nanowire arrays combined with electrochemical surface plasmon resonance (EC-SPR) for detecting mercuric ions in water. This method shows potential for sensitive and selective detection of Hg2+ ions, highlighting its applicability in environmental monitoring and biomolecule analysis (Cheng-Chuan Chen, W. Tsai, & P. Wei, 2017).
2. Environmental Pollution and Remediation
- Photophysical Studies for Detection: M. Rele et al. (2006) investigated the effect of Hg2+ ions on the absorption and fluorescence of indole-2-carboxylic acid. This study suggests the potential of using indole-2-carboxylic acid as a novel chemical sensor for the spectrophotometric detection of mercurous ions, which could be significant in environmental pollution monitoring (M. Rele et al., 2006).
3. Molecular Interactions and Toxicity
- Interactions in the Kidney: Rudolfs K. Zalups (2000, 2010) explored the molecular interactions of mercurous and mercuric ions in the kidney. The research focuses on how these ions interact with thiol-containing molecules like glutathione and cysteine, which are critical in understanding the mechanisms of mercury toxicity in renal cells (Rudolfs K. Zalups, 2000), (Rudolfs K. Zalups, 2010).
4. Phytoremediation of Heavy Metals
- Expression of Mercuric Ion Binding Protein in Plants: J. Hsieh et al. (2009) demonstrated that expressing a bacterial mercuric ion binding protein (MerP) in transgenic Arabidopsis plants enhances their tolerance and accumulation capacity for mercury. This approach has potential applications in the decontamination of heavy metals through phytoremediation (J. Hsieh et al., 2009).
5. Analytical Chemistry and Sensor Development
- Development of SERS Substrate for Detection: Xingang Zhang et al. (2017) created a surface-enhanced Raman scattering (SERS) substrate using gold nanoarrays and graphene for detecting Hg2+ in water. This substrate shows potential for sensitive and efficient detection of toxic metal ions, which could be crucial in environmental and food safety applications (Xingang Zhang et al., 2017).
Eigenschaften
Molekularformel |
Hg2+2 |
|---|---|
Molekulargewicht |
401.18 g/mol |
IUPAC-Name |
mercury(1+) |
InChI |
InChI=1S/2Hg/q2*+1 |
InChI-Schlüssel |
BGARROUSYWXSED-UHFFFAOYSA-N |
Kanonische SMILES |
[Hg+].[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


